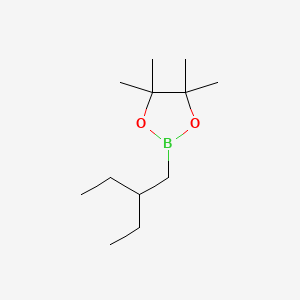
2-(2-Ethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by a boron atom bonded to a dioxaborolane ring, which is further substituted with an ethylbutyl group and four methyl groups. Its unique structure makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with an appropriate alcohol under dehydrating conditions. One common method involves the reaction of 2-ethylbutanol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a dehydrating agent such as toluene or xylene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane ring is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce borohydrides .
Scientific Research Applications
2-(2-Ethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(2-Ethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of stable boron-oxygen or boron-carbon bonds. The boron atom acts as a Lewis acid, facilitating various chemical transformations by stabilizing negative charges on reaction intermediates. This property is particularly useful in catalytic processes and cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the ethylbutyl group but shares the dioxaborolane ring structure.
2-Ethylbutylboronic acid: Contains the ethylbutyl group but lacks the dioxaborolane ring.
4,4,5,5-Tetramethyl-2-(2-propyl)-1,3,2-dioxaborolane: Similar structure with a propyl group instead of an ethylbutyl group.
Uniqueness
2-(2-Ethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of the dioxaborolane ring and the ethylbutyl substituent. This combination enhances its reactivity and stability, making it a versatile reagent in various chemical processes .
Properties
Molecular Formula |
C12H25BO2 |
|---|---|
Molecular Weight |
212.14 g/mol |
IUPAC Name |
2-(2-ethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H25BO2/c1-7-10(8-2)9-13-14-11(3,4)12(5,6)15-13/h10H,7-9H2,1-6H3 |
InChI Key |
NBMJWURMXALPKX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


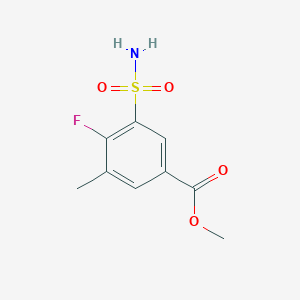
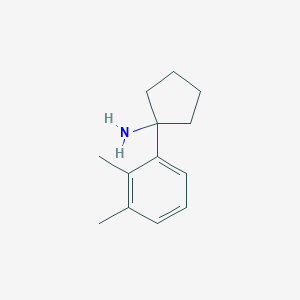
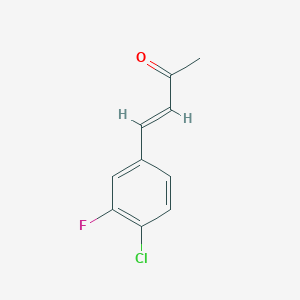

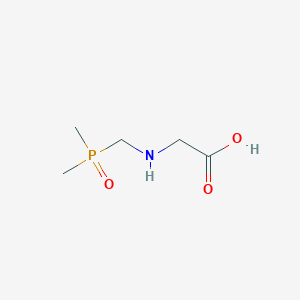

![4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one](/img/structure/B15309266.png)
![Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15309268.png)
![7-Methoxy-4-azaspiro[2.5]octane](/img/structure/B15309269.png)

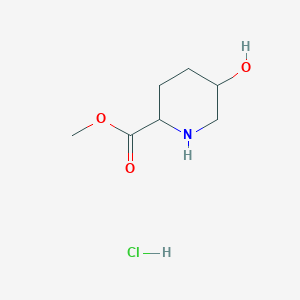
![({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine](/img/structure/B15309279.png)


